molecular formula C12H11N3O2S B2719863 2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-phenylacetamide CAS No. 905681-95-0

2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B2719863
CAS No.: 905681-95-0
M. Wt: 261.3
InChI Key: FSZQISNYZVZKMT-UHFFFAOYSA-N
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Description

2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-phenylacetamide is a versatile chemical compound with significant potential in various scientific fields. This compound belongs to the class of heterocyclic compounds, specifically pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-phenylacetamide typically involves the reaction of 2-thiouracil derivatives with N-aryl-2-chloroacetamides. The reaction is carried out in an alkaline medium, often using sodium ethoxide in ethanol or sodium carbonate in DMF (dimethylformamide) as the base . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction parameters to ensure consistency and efficiency.

Chemical Reactions Analysis

2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium ethoxide, sodium carbonate, hydrazine hydrate, and aniline. The major products formed from these reactions are various substituted pyrimidine derivatives with potential biological activities.

Scientific Research Applications

2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-phenylacetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-phenylacetamide can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c16-10(14-9-4-2-1-3-5-9)8-18-11-6-7-13-12(17)15-11/h1-7H,8H2,(H,14,16)(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZQISNYZVZKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=CC=NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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